3/'-methylamino-2/',3/'-dideoxyribosylthymine
3/'-methylamino-2/',3/'-dideoxyribosylthymine
Brand Name:
Vulcanchem
CAS No.:
141039-00-1
VCID:
VC0137894
InChI:
InChI=1S/C11H17N3O4/c1-6-4-14(11(17)13-10(6)16)9-3-7(12-2)8(5-15)18-9/h4,7-9,12,15H,3,5H2,1-2H3,(H,13,16,17)/t7-,8+,9+/m0/s1
SMILES:
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)NC
Molecular Formula:
C11H17N3O4
Molecular Weight:
255.27 g/mol
3/'-methylamino-2/',3/'-dideoxyribosylthymine
CAS No.: 141039-00-1
Main Products
VCID: VC0137894
Molecular Formula: C11H17N3O4
Molecular Weight: 255.27 g/mol
CAS No. | 141039-00-1 |
---|---|
Product Name | 3/'-methylamino-2/',3/'-dideoxyribosylthymine |
Molecular Formula | C11H17N3O4 |
Molecular Weight | 255.27 g/mol |
IUPAC Name | 1-[(2R,4S,5S)-5-(hydroxymethyl)-4-(methylamino)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
Standard InChI | InChI=1S/C11H17N3O4/c1-6-4-14(11(17)13-10(6)16)9-3-7(12-2)8(5-15)18-9/h4,7-9,12,15H,3,5H2,1-2H3,(H,13,16,17)/t7-,8+,9+/m0/s1 |
Standard InChIKey | LDZKBUFNIZADPS-DJLDLDEBSA-N |
Isomeric SMILES | CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)NC |
SMILES | CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)NC |
Canonical SMILES | CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)NC |
Synonyms | 3'-methylamino-2',3'-dideoxyribosylthymine ddT(3'NHMe) |
PubChem Compound | 3035713 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume